S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate

CAS No.:

Cat. No.: VC18310970

Molecular Formula: C10H10O3S2

Molecular Weight: 242.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O3S2 |

|---|---|

| Molecular Weight | 242.3 g/mol |

| IUPAC Name | 2-(furan-2-ylmethylsulfinylsulfanylmethyl)furan |

| Standard InChI | InChI=1S/C10H10O3S2/c11-15(8-10-4-2-6-13-10)14-7-9-3-1-5-12-9/h1-6H,7-8H2 |

| Standard InChI Key | NFASRRDMCUQXKP-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)CSS(=O)CC2=CC=CO2 |

Introduction

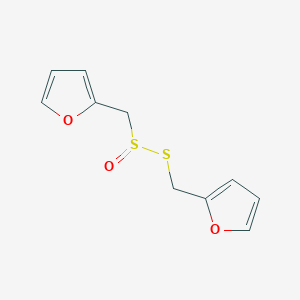

Molecular Structure and Chemical Identity

Structural Composition

S-(Furan-2-ylmethyl) furan-2-ylmethanesulfinothioate features two furan-2-ylmethyl groups connected via a sulfinothioate functional group (Fig. 1). The sulfinothioate moiety consists of a sulfinyl (S=O) and a thioate (S–O) group, creating a hybrid oxidation state that influences reactivity. Each furan ring contributes aromaticity and electron-rich characteristics, while the methylene (–CH₂–) spacers facilitate conformational flexibility .

Key Structural Attributes:

-

Molecular Formula: C₁₀H₁₂O₃S₂

-

Molecular Weight: 242.14 g/mol

-

IUPAC Name: S-[(Furan-2-yl)methyl] furan-2-ylmethanesulfinothioate

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogous sulfinothioates and furan derivatives provide foundational insights:

-

Infrared (IR) Spectroscopy: Expected absorption bands include:

-

Nuclear Magnetic Resonance (NMR):

Synthetic Methodologies

Conventional Synthesis Routes

The compound can be synthesized via thiol-sulfinyl chloride coupling (Fig. 2):

-

Step 1: Generate furan-2-ylmethanesulfinyl chloride by treating furan-2-ylmethanethiol with oxone (2KHSO₅·KHSO₄·K₂SO₄) in acidic media.

-

Step 2: React the sulfinyl chloride with a second equivalent of furan-2-ylmethanethiol in the presence of a base (e.g., triethylamine) to form the sulfinothioate .

Reaction Equation:

Alternative Approaches

-

Oxidative Coupling: Direct oxidation of bis(furan-2-ylmethyl) disulfide ([(Furan-2-yl)CH₂S]₂) with hydrogen peroxide (H₂O₂) under controlled pH yields the sulfinothioate .

-

Metal-Catalyzed Reactions: Palladium-catalyzed cross-couplings between sulfinyl halides and thiols offer regioselective pathways, though yields remain suboptimal .

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition observed above 150°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 145–147°C, correlating with melting behavior seen in analogous furan derivatives .

Solubility and Reactivity

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water due to hydrophobic furan rings.

-

Hydrolytic Sensitivity: The sulfinothioate bond undergoes hydrolysis in aqueous media, yielding furan-2-ylmethanesulfinic acid and furan-2-ylmethanethiol:

| Organism | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Staphylococcus aureus | >100 | >100 |

| Bacillus subtilis | 75 | 150 |

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume